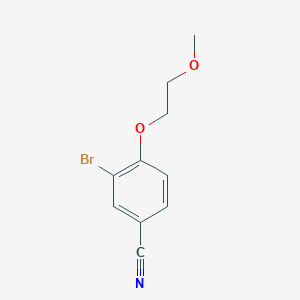

3-Bromo-4-(2-methoxyethoxy)benzonitrile

Description

Properties

IUPAC Name |

3-bromo-4-(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQINDIEFCDHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Aromatic Precursors

- The bromination typically uses N-bromo-succinimide (NBS) as the brominating agent.

- The reaction is conducted in a solvent such as acetic acid at controlled temperatures (25–50 °C).

- The molar ratios are carefully controlled; for example, the ratio of NBS to the aromatic substrate is approximately 1.05–1.1:1.

- The product is isolated by precipitation in cold water, filtration, and drying to yield 3-bromo-4-fluoronitrobenzene or related intermediates as pale yellow solids with high purity.

Etherification to Introduce the 2-Methoxyethoxy Group

- The etherification step involves nucleophilic aromatic substitution of the fluorine atom by the 2-methoxyethoxy group.

- Sodium methoxide or sodium methylate is used as the nucleophile in a methanol solvent.

- Reaction temperatures vary from 10 °C to 80 °C, with typical conditions around 20–60 °C.

- The molar ratio of sodium methylate to the bromo-fluoronitrobenzene substrate is in the range of 3.5–5.5:1.

- Reaction times range from 0.8 to 4 hours.

- After reaction completion, the mixture is poured into ice-cold water to precipitate the 3-bromo-4-(2-methoxyethoxy)nitrobenzene intermediate, which is filtered and dried to yield a white cotton-like solid with yields around 96%.

Reduction of Nitro to Amino Group (Optional Intermediate)

- The nitro group in the intermediate can be reduced to an amino group using reducing agents such as sodium or catalytic hydrogenation with Pd/C or Raney Ni catalysts.

- Reduction is performed in aqueous media at elevated temperatures (70–100 °C).

- The reaction is monitored until completion, and the product is isolated by precipitation and filtration.

- Yields for this step are typically around 73% for the amino derivative.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Product Description |

|---|---|---|---|---|---|

| Bromination | p-Fluoronitrobenzene, N-bromo-succinimide, Acetic acid | 25–50 | 1–2 | High | 3-Bromo-4-fluoronitrobenzene (pale yellow) |

| Etherification | Sodium methylate, Methanol solvent | 10–80 | 0.8–4 | ~96 | 3-Bromo-4-(2-methoxyethoxy)nitrobenzene (white solid) |

| Nitro reduction | Na or Pd/C catalyst, Water/Alcohol solvent | 70–100 | 3–5 | ~73 | 3-Bromo-4-(2-methoxyethoxy)aniline (yellow powder) |

Research Findings and Optimization Notes

- Temperature control is critical during etherification to prevent side reactions and maximize yield.

- The molar excess of sodium methylate ensures complete substitution of fluorine by the 2-methoxyethoxy group.

- The precipitation in cold water after etherification and reduction steps aids in product isolation and purity.

- Use of inert solvents such as dimethylformamide (DMF) or aliphatic ketones can be advantageous for some steps to improve solubility and reaction rates.

- Catalytic hydrogenation offers a cleaner alternative to metal reductions but requires handling of hydrogen gas and catalysts.

- The overall synthetic route benefits from a convergent process design , minimizing the number of isolation steps and improving cost-effectiveness.

Summary Table of Preparation Methodology

| Preparation Step | Key Reagents | Solvent(s) | Temperature Range (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | N-Bromo-succinimide, Acetic acid | Acetic acid | 25–50 | 1–2 | High | Controlled addition, stirring |

| Etherification | Sodium methylate | Methanol | 10–80 | 0.8–4 | ~96 | Slow addition, temperature control |

| Nitro Reduction | Na or Pd/C catalyst | Water/Alcohol | 70–100 | 3–5 | ~73 | Batchwise addition, stirring |

| Nitrile introduction | (Not detailed; typically cyanation) | Various | Varies | Varies | Varies | Usually from nitrile precursors or Sandmeyer reactions |

Chemical Reactions Analysis

3-Bromo-4-(2-methoxyethoxy)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bromine, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-4-(2-methoxyethoxy)benzonitrile is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical studies to understand the interactions of brominated compounds with biological systems.

Medicine: It serves as a precursor in the development of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-methoxyethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyethoxy group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

3-Bromo-4-(trifluoromethoxy)benzonitrile (CAS 191602-89-8)

- Structure : Replaces the methoxyethoxy group with a trifluoromethoxy (-OCF₃) substituent.

- Properties: The trifluoromethoxy group is strongly electron-withdrawing, enhancing the electrophilicity of the benzene ring compared to the methoxyethoxy group.

- Applications : Used in agrochemicals and pharmaceuticals where enhanced metabolic stability is required.

3-Bromo-4-(3-hydroxypropoxy)benzonitrile (Compound 4i)

- Structure : Features a 3-hydroxypropoxy (-OCH₂CH₂CH₂OH) chain.

- Properties :

- Synthesis: Prepared via alkylation of 3-bromo-4-hydroxybenzonitrile with 2-bromopropanol, yielding 81% under basic conditions (K₂CO₃/DMF) .

4-Bromo-2-(2-methoxyethoxy)benzonitrile (AMTH114)

- Structure : Bromine at the 4-position and methoxyethoxy at the 2-position.

- Properties :

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Solubility Trends | Reactivity Notes |

|---|---|---|---|---|---|

| 3-Bromo-4-(2-methoxyethoxy)benzonitrile | C₁₀H₁₀BrNO₂ | 256.10 | -OCH₂CH₂OCH₃, -Br, -C≡N | Moderate polarity (glycol ether enhances solubility in polar aprotic solvents) | Bromine acts as a leaving group; nitrile participates in cycloadditions |

| 3-Bromo-4-(trifluoromethoxy)benzonitrile | C₈H₃BrF₃NO | 270.01 | -OCF₃, -Br, -C≡N | High lipophilicity | Enhanced electrophilicity due to -OCF₃ |

| 4-Bromo-2-(2-methoxyethoxy)benzonitrile | C₁₀H₁₀BrNO₂ | 256.10 | -OCH₂CH₂OCH₃, -Br, -C≡N | Similar to target compound | Regiochemical isomerism affects reaction sites |

Biological Activity

3-Bromo-4-(2-methoxyethoxy)benzonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant data tables and case studies.

Chemical Structure

The compound is characterized by the presence of a bromine atom, a methoxyethoxy group, and a benzonitrile framework. Its molecular formula is , and it features functional groups that may enhance its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to 3-Bromo-4-(2-methoxyethoxy)benzonitrile exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzonitriles have shown inhibitory effects against several bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results suggest that the compound could be further explored as a potential antimicrobial agent.

2. Anticancer Properties

The anticancer potential of 3-Bromo-4-(2-methoxyethoxy)benzonitrile has been investigated in various studies. Preliminary findings indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of the compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of Apoptosis |

| HeLa (Cervical Cancer) | 30 | Cell Cycle Arrest |

| A549 (Lung Cancer) | 20 | Apoptosis and Necrosis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant anticancer activity.

The biological activity of 3-Bromo-4-(2-methoxyethoxy)benzonitrile can be attributed to its ability to interact with various molecular targets within cells. The bromine atom may enhance binding affinity to specific proteins, while the methoxyethoxy group could facilitate better solubility and cellular uptake.

Comparison with Analogous Compounds

To understand the unique properties of 3-Bromo-4-(2-methoxyethoxy)benzonitrile, it is useful to compare it with structurally related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-Bromo-4-(2-methoxyethoxy)benzonitrile | Moderate | Significant |

| 4-Bromo-3-(2-methoxyethoxy)benzonitrile | Low | Moderate |

| 3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde | High | Low |

This table illustrates that while some analogs may exhibit higher antimicrobial activity, 3-Bromo-4-(2-methoxyethoxy)benzonitrile shows promising anticancer properties.

Q & A

Q. Q1: What are the established synthetic routes for 3-bromo-4-(2-methoxyethoxy)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves nucleophilic substitution of 3-bromo-4-hydroxybenzonitrile with 2-methoxyethyl bromide. Key steps include:

- Base Selection: Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF facilitates deprotonation and substitution. Higher yields (~94%) are achieved with excess base (6 eq) and heating at 80–100°C .

- Solvent Optimization: Co-solvent systems (e.g., water/dioxane) improve solubility of intermediates, as seen in analogous brominated benzonitrile syntheses .

- Purification: Flash column chromatography (hexane/ethyl acetate gradients) effectively isolates the product. Impurities often arise from incomplete substitution or residual hydroxyl intermediates, requiring TLC monitoring .

Q. Table 1: Synthetic Conditions Comparison

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromo-4-hydroxybenzonitrile | 2-Methoxyethyl bromide | DMF | 80 | 94 | |

| 3-Bromo-4-(bromomethyl)benzonitrile | H₂O/dioxane | 100 | 80 |

Structural Characterization

Q. Q2: How can researchers resolve discrepancies in NMR data for brominated benzonitrile derivatives?

Methodological Answer: Discrepancies often stem from solvent effects, impurities, or tautomerism. Best practices include:

- Deuterated Solvent Consistency: Use CDCl₃ for comparability with literature (e.g., δ 7.84 ppm for aromatic protons in CDCl₃ ).

- 2D NMR Validation: HSQC and HMBC experiments clarify coupling patterns and confirm methoxyethoxy linkage .

- Cross-Referencing: Compare with structurally similar compounds, such as 3-bromo-4-(trifluoromethoxy)benzonitrile (δ 7.76–8.36 ppm for aromatic protons in CDCl₃ ).

Q. Table 2: Key NMR Peaks (CDCl₃)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 3-Bromo-4-(2-methoxyethoxy)benzonitrile | 7.84 (d, J=2.0 Hz) | 158.83 (C-O) | |

| 3-Bromo-4-(trifluoromethyl)benzonitrile | 7.82–7.76 (m) | 148.6 (C-N) |

Advanced Applications in Drug Discovery

Q. Q3: How can the methoxyethoxy group in this compound be leveraged for targeted drug design?

Methodological Answer: The 2-methoxyethoxy moiety enhances solubility and bioavailability while serving as a hydrogen-bond acceptor. Applications include:

- Xanthine Oxidase Inhibitors: Analogous structures (e.g., triazole derivatives with methoxyethoxy groups) show potent inhibition via π-π stacking and hydrophobic interactions .

- Prodrug Development: The ether linkage is enzymatically cleavable, enabling controlled release of active metabolites .

- Structure-Activity Relationship (SAR): Modifying the chain length (e.g., replacing methoxyethoxy with hydroxypropoxy) alters binding affinity and metabolic stability .

Physicochemical Property Analysis

Q. Q4: What computational methods predict the solvation behavior and surface interactions of this compound?

Methodological Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) are critical:

- Dipole Moment Calculations: Benzonitrile derivatives exhibit high dipole moments (~4 D), influencing miscibility and co-solvent utility .

- Surface Adsorption Studies: The nitrile group binds to metal surfaces (e.g., Ag, Au), enabling applications in catalysis or sensors. MD simulations reveal preferential orientation at liquid interfaces .

- Solvation Free Energy: Use COSMO-RS models to predict solubility in binary solvent systems (e.g., acetonitrile/water) .

Handling Contradictory Reactivity Data

Q. Q5: How should researchers address conflicting reports on the stability of brominated benzonitriles under basic conditions?

Methodological Answer: Instability often arises from elimination or hydrolysis. Mitigation strategies include:

- pH Control: Maintain neutral to mildly basic conditions (pH 8–9) during reactions to prevent dehydrohalogenation .

- Temperature Moderation: Avoid prolonged heating >100°C; microwave-assisted synthesis reduces degradation .

- Additive Screening: Calcium carbonate (CaCO₃) scavenges HBr byproducts, improving yields in hydrolysis-prone systems .

Advanced Functionalization Strategies

Q. Q6: What catalytic systems enable efficient cross-coupling of 3-bromo-4-(2-methoxyethoxy)benzonitrile?

Methodological Answer: Palladium and gold catalysts are effective:

- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ with arylboronic acids (e.g., tetramethyl dioxaborolan derivatives) in THF/water .

- Homocoupling: Visible light-driven Au(I) catalysts (e.g., AuCl) achieve biaryl formation without external oxidants .

- Challenges: Steric hindrance from the methoxyethoxy group may require bulky ligands (e.g., XPhos) to enhance turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.